4-{2-[(2Z)-4-(4-cyclohexylphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethyl}benzenesulfonamide
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Overview
Description
4-{2-[4-(4-CYCLOHEXYLPHENYL)-2-(PHENYLIMINO)-1,3-THIAZOL-3-YL]ETHYL}-1-BENZENESULFONAMIDE is a complex organic compound that features a thiazole ring, a cyclohexylphenyl group, and a benzenesulfonamide moiety
Preparation Methods
The synthesis of 4-{2-[4-(4-CYCLOHEXYLPHENYL)-2-(PHENYLIMINO)-1,3-THIAZOL-3-YL]ETHYL}-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a base.
Attachment of the Cyclohexylphenyl Group: This step involves the coupling of the thiazole ring with a cyclohexylphenyl group, often through a palladium-catalyzed cross-coupling reaction.
Introduction of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the intermediate compound to introduce the benzenesulfonamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-{2-[4-(4-CYCLOHEXYLPHENYL)-2-(PHENYLIMINO)-1,3-THIAZOL-3-YL]ETHYL}-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly in the presence of halogens or nitro groups.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{2-[4-(4-CYCLOHEXYLPHENYL)-2-(PHENYLIMINO)-1,3-THIAZOL-3-YL]ETHYL}-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s unique structural properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[4-(4-CYCLOHEXYLPHENYL)-2-(PHENYLIMINO)-1,3-THIAZOL-3-YL]ETHYL}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzenesulfonamide moiety are key functional groups that enable the compound to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 4-{2-[4-(4-CYCLOHEXYLPHENYL)-2-(PHENYLIMINO)-1,3-THIAZOL-3-YL]ETHYL}-1-BENZENESULFONAMIDE include other thiazole derivatives and sulfonamide compounds. For example:
Thiazole Derivatives: Compounds such as 2-aminothiazole and 4-phenylthiazole share the thiazole ring structure but differ in their substituents and biological activities.
Sulfonamide Compounds: Sulfathiazole and sulfanilamide are well-known sulfonamide drugs with antimicrobial properties.
The uniqueness of 4-{2-[4-(4-CYCLOHEXYLPHENYL)-2-(PHENYLIMINO)-1,3-THIAZOL-3-YL]ETHYL}-1-BENZENESULFONAMIDE lies in its combination of a thiazole ring, cyclohexylphenyl group, and benzenesulfonamide moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H31N3O2S2 |
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Molecular Weight |
517.7 g/mol |
IUPAC Name |
4-[2-[4-(4-cyclohexylphenyl)-2-phenylimino-1,3-thiazol-3-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C29H31N3O2S2/c30-36(33,34)27-17-11-22(12-18-27)19-20-32-28(21-35-29(32)31-26-9-5-2-6-10-26)25-15-13-24(14-16-25)23-7-3-1-4-8-23/h2,5-6,9-18,21,23H,1,3-4,7-8,19-20H2,(H2,30,33,34) |
InChI Key |
QXQQPRMPVWLURX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=NC4=CC=CC=C4)N3CCC5=CC=C(C=C5)S(=O)(=O)N |
Origin of Product |
United States |
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